
KA2507
概要
説明
KA2507は、ヒストン脱アセチル化酵素6(HDAC6)の強力かつ選択的な阻害剤です。 前臨床モデルにおいて、有意な抗腫瘍活性および免疫調節効果を示しています 。 この化合物は、特に高い選択性と経口バイオアベイラビリティが注目されており、癌治療の有望な候補となっています .
準備方法
合成経路と反応条件: KA2507の合成は、中間体の調製と、制御された条件下でのその後の反応を含む複数のステップで構成されます。 合成経路と反応条件に関する特定の詳細は、機密情報であり、公表されていません .
工業生産方法: this compoundの工業生産方法は、高純度と高収率を確保するように設計されています。 これらの方法は、一般的に、最適化された反応条件と精製技術を用いた大規模合成を行います .
化学反応の分析
Table 1: Representative KA2507 Analogs and Yields
| Compound | R
| R
| Yield (%) | m.p. (°C) |
|----------|------------|--------------|-----------|------------|
| 5b | H | H | 52 | 158–160 |
| 5e | H | 4-Br | 58 | 173–175 |
| 5j | 7-Cl | H | 62 | 235–236 |
| 5s | 5-CH
| 4-Cl | 62 | 158–160 |
Key Structural Interactions :
-
Hydroxamate-Zinc Chelation : Bidentate coordination with HDAC6’s catalytic zinc ion.
-
Hydrogen Bonding : His610, His611, and Tyr782 interactions stabilize binding.
-
Pi-Stacking : Benzhydroxamic acid interacts with Phe620/Phe680 in the HDAC6 tunnel.
Reaction Optimization and Selectivity
Selectivity Mechanism :
-
Cap Group Modifications : Quinazoline-4-(3H)-one derivatives with halogen (Cl, Br) or methyl substituents enhance HDAC6 selectivity over class I HDACs .
-
Linker Length : A six-carbon chain optimizes binding to HDAC6’s hydrophobic tunnel .
Catalytic Efficiency :
-
Biochemical IC
= 2.5 nM for HDAC6, >100-fold selectivity over HDAC1/2/3 . -
Cellular assays confirm tubulin hyperacetylation (HDAC6 inhibition) without histone acetylation (class I HDAC sparing) .
Comparative Reaction Schemes
This compound vs. Tetrahydropyridopyrimidine Derivatives :
Feature | This compound (Quinazoline) | Tetrahydropyridopyrimidine |
---|---|---|
Cap Group | Aromatic quinazoline | Bicyclic heteroaromatic |
Zinc-Binding Group | Benzhydroxamic acid | Hydroxamic acid |
Synthetic Steps | 4 steps | 5 steps (Suzuki coupling) |
**HDAC6 IC | ||
** | 2.5 nM | 10–50 nM |
Analytical Characterization
-
NMR/HRMS : All intermediates and final compounds validated by
H-NMR,
C-NMR, and high-resolution mass spectrometry .
This synthesis and optimization framework underscores this compound’s potential as a selective HDAC6 inhibitor with a robust preclinical profile . Further clinical studies are evaluating its combination with immuno-oncology agents .
科学的研究の応用
作用機序
KA2507は、ヒストン脱アセチル化酵素6を選択的に阻害することにより、その効果を発揮します 。 この阻害は、アセチル化ヒストンの蓄積につながり、クロマチンのリモデリングを誘導し、遺伝子発現パターンを変化させます 。 ヒストン脱アセチル化酵素6の阻害は、STAT3の活性化とPD-L1の発現を減らし、免疫応答を調節します .
類似の化合物との比較
This compoundは、ヒストン脱アセチル化酵素6に対する高い選択性と経口バイオアベイラビリティにおいてユニークです 。 類似の化合物には、サブエロイルアニリドヒドロキサム酸(SAHA)、パノビノスタット、およびロシリノスタットなどがあり、ヒストン脱アセチル化酵素を阻害しますが、選択性と効力の程度は異なります 。 This compoundのヒストン脱アセチル化酵素6に対する選択性とその免疫応答を調節する能力は、癌治療の有望な候補となっています .
類似化合物との比較
KA2507 is unique in its high selectivity for histone deacetylase 6 and its oral bioavailability . Similar compounds include suberoylanilide hydroxamic acid (SAHA), panobinostat, and rocilinostat, which also inhibit histone deacetylases but with varying degrees of selectivity and potency . This compound’s selectivity for histone deacetylase 6 and its ability to modulate the immune response make it a promising candidate for cancer therapy .
生物活性
KA2507 is a novel, selective inhibitor of histone deacetylase 6 (HDAC6) that has garnered attention for its potential therapeutic applications in oncology. This article delves into its biological activity, mechanisms of action, preclinical and clinical findings, and future research directions.
HDAC6 Inhibition
this compound specifically targets HDAC6, an enzyme involved in the deacetylation of tubulin and various non-histone proteins. By inhibiting HDAC6, this compound is expected to induce:
- Antitumor effects : Directly affecting cancer cell proliferation and survival.
- Immune modulation : Enhancing the antitumor immune response by altering the tumor microenvironment.
Efficacy in Animal Models
In preclinical studies, this compound demonstrated significant antitumor efficacy in syngeneic tumor-bearing mice. The compound's biochemical potency was measured with an IC50 value of 2.5 nmol/L, indicating its strong inhibitory effect on HDAC6 activity . Notably, these studies highlighted the drug's ability to modulate immune responses, suggesting a dual mechanism where it not only acts on cancer cells but also enhances immune system activity against tumors.
Summary of Preclinical Findings
Study Type | Model | Key Findings |
---|---|---|
Biochemical Assays | HDAC6 inhibition assays | IC50 = 2.5 nmol/L |
Efficacy Models | Syngeneic mice | Significant tumor growth inhibition |
Immune Response | Immune profiling | Enhanced T-cell activation and modulation |
Phase I Study Overview
This compound has undergone a Phase I clinical trial (NCT03008018) to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors. The study utilized a 3+3 dose-escalation design and included 20 patients .
Key Results from Phase I Study:
- Tolerability : No dose-limiting toxicities were observed at the maximum administered dose.
- Pharmacokinetics : Supported twice-daily oral dosing with selective target engagement in peripheral blood cells.
- Clinical Outcomes : The best clinical response was stable disease in seven patients, with three experiencing prolonged stabilization (16.4, 12.6, and 9.0 months) in specific cancer types such as adenoid cystic carcinoma and rectal adenocarcinoma .
Future Directions
Following promising Phase I results, this compound is now being evaluated in further clinical trials, including a Phase II study targeting advanced biliary tract cancer (ABC-11) where it will be assessed for efficacy in patients previously treated with standard therapies .
Case Studies
Several case studies have emerged from the ongoing clinical trials that illustrate the potential of this compound:
- Adenoid Cystic Carcinoma : Two patients exhibited prolonged disease stabilization for over 16 months.
- Rectal Adenocarcinoma : One patient showed disease stabilization lasting nearly 10 months.
These cases underscore the potential for this compound as a viable treatment option in specific patient populations.
特性
IUPAC Name |
4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2/c23-16(21-24)13-3-1-12(2-4-13)11-22(14-9-17-5-7-19-14)15-10-18-6-8-20-15/h1-10,24H,11H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHMTDHBMRZSHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(C2=NC=CN=C2)C3=NC=CN=C3)C(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1636894-46-6 | |
Record name | KA-2507 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1636894466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KA-2507 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ7NU11KRM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。